molecular formula C17H17N3O2 B4033900 N-(1H-benzimidazol-2-yl)-2-phenoxybutanamide

N-(1H-benzimidazol-2-yl)-2-phenoxybutanamide

Cat. No.: B4033900
M. Wt: 295.34 g/mol
InChI Key: MFZZXCBIYVFULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-2-yl-2-phenoxybutanamide is 295.132076794 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action and Biological Impact

N-1H-benzimidazol-2-yl-2-phenoxybutanamide, as part of the benzimidazole class, has been the subject of extensive research due to its diverse applications in agriculture, veterinary medicine, and potential experimental use in cancer chemotherapy. This compound, like other bioactive benzimidazoles, specifically inhibits microtubule assembly by binding to the tubulin molecule. Such studies have significantly contributed to understanding fungal cell biology, molecular genetics, and microtubule organization and function, paving the way for detailed characterization of the benzimidazole binding site on tubulin and its role in microtubule assembly (Davidse, 1986).

DNA Interaction and Analytical Applications

Investigations into the DNA-binding properties of benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-phenoxybutanamide analogs, have shown strong affinity towards the minor groove of double-stranded DNA, particularly AT-rich sequences. These findings have facilitated the use of Hoechst 33258, a bis-benzimidazole derivative, in fluorescent DNA staining for cell biology research, thus providing a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Anticancer Potential

Recent patent reviews and literature surveys have highlighted the importance of benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-phenoxybutanamide, in medicinal chemistry due to their significant anticancer properties. These compounds have been identified as promising therapeutic agents against various cancers, with potential mechanisms involving inhibition of cancer cell proliferation, induction of apoptosis, and interference with cell cycle regulation. The ongoing development of benzimidazole-based compounds is crucial for discovering first-in-class therapies for challenging diseases like Ebola virus and cancer (Wang, Han, & Zhou, 2015).

Broad-spectrum Pharmacological Properties

Benzimidazole scaffolds have demonstrated a wide array of pharmacological activities, from antibacterial to antiviral and anticancer effects. The structural similarity of benzimidazoles to naturally occurring biomolecules underlines their significance as chemotherapeutic agents. A large portion of synthesized benzimidazole derivatives has shown excellent bioactivity against various ailments, with several candidates currently undergoing human trials for clinical use. This comprehensive overview underscores the potential of benzimidazole derivatives in addressing a broad spectrum of diseases while also highlighting the challenges that remain, such as overcoming drug resistance and optimizing synthetic methods (Brishty et al., 2021).

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-15(22-12-8-4-3-5-9-12)16(21)20-17-18-13-10-6-7-11-14(13)19-17/h3-11,15H,2H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZZXCBIYVFULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.